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Compound Focus: Fostamatinib

CAS No.: 901119-35-5

Cat. No.: S637386

Fostamatinib is a prodrug converted to its active moiety, R406, in the intestine [1]. R406 inhibits spleen
tyrosine kinase (Syk), a cytosolic non-receptor protein tyrosine kinase expressed primarily in hematopoietic
cells [2]. Syk is a critical component of signal transduction from immune receptors like the Fc gamma
receptors (FcyRs) [3] [2].

In chronic ITP, autoantibodies bind to platelets, marking them for destruction. FcyRs on macrophages
recognize these antibody-coated platelets. This engagement triggers an intracellular signaling cascade via
Syk, leading to cytoskeletal rearrangement and phagocytosis of the platelets [4] [5]. By inhibiting Syk, R406

blocks this downstream signaling, thereby preventing platelet phagocytosis and destruction [3] [5].

The diagram below illustrates this core mechanism of action.
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Fostamatinib inhibits Syk to block FcyR-mediated platelet destruction.

Broader Pharmacological Profile

While Syk inhibition is its primary mechanism, R406 has a multi-kinase inhibition profile which contributes

to its investigational uses in other diseases.

Kinase Target

Biological Role & Inhibitory Effect of R406

Potential Therapeutic
Implication

Syk (Primary) [3]
[3]

FLT3 [6] [5]

TAM RTKs
(TYRO3, AXL,
MERTK) [7]

JAKISTAT [8]

Critical for FcyR & BCR signaling; inhibition
blocks phagocytosis of antibody-coated
platelets [3] [5].

Receptor tyrosine kinase mutated in AML;
inhibition suppresses proliferation & induces
apoptosis in FLT3-ITD+ AML cells [6].

Family of RTKs promoting tumor progression &
immune suppression; R406 acts as a pan-TAM
inhibitor [7].

Downstream inflammatory signaling; R406
inhibits STAT1/3 phosphorylation [8].

Approved for chronic ITP [3].

Investigated for acute myeloid
leukemia (AML) [6].

Potential application as an
anti-cancer agent [7].

Potential therapy for acute
inflammatory diseases (e.g.,
SIRS, sepsis) [8].

The following diagram summarizes these multi-kinase inhibition effects and their potential therapeutic

outcomes.
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Fostamatinib's active metabolite R406 exerts effects through multiple kinase targets.

Key Experimental Data and Protocols

For researcher reference, the table below summarizes foundational experimental data and methodologies

from recent studies demonstrating fostamatinib's effects in different disease models.

Disease Model | Assay Key Finding(s) Experimental Protocol Summary

| FLT3-ITD+ AML (In vitro) [6] | * Inhibited MV4-11 cell proliferation (100 nM, 48h). « Induced apoptosis
(~50% cells at 250 nM, 48h). « Downregulated PD-L.1 & CD47. | Cell Viability: MV4-11 cells cultured,
treated with drug/DMSO control for 48h. Measured with CellTiter-Glo Luminescent kit [6]. Apoptosis:
Cells treated, analyzed via Caspase 3/7 Activity Assay & flow cytometry [6]. Immune Checkpoints:
Treated cells stained with antibodies for PD-L1/CD47, analyzed by flow cytometry [6]. | | TAM Kinase
Inhibition (In vitro) [7] | * Suppressed proliferation in various cancer cell lines (NCI-H1299, MDA-MB-
231). « Exhibited ICso <1 pM against TAM kinases. | AI Prediction: MT-DTI model predicted fostamatinib
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as a pan-TAM inhibitor [7]. Cell Viability: Cancer cells seeded in 96-well plates, treated with compounds
for 48h. Viability assessed via CellTiter 96 AQueous One Solution Assay (MTS) [7]. | | Anti-inflammatory /
SIRS (In vitro & in vivo) [8] [9] | ¢ Inhibited LPS-induced cytokine/chemokine secretion (TNF-a, IL-6,
CCL2). » Reduced neutrophil activation & ROS release. ¢ Protected mice from LPS-induced SIRS. | Cell
Culture: Peritoneal macrophages (PMs) pre-treated with R788 (1 pM), stimulated with TLR agonists (e.g.,
LPS). mRNA/protein levels measured by RT-qPCR/ELISA [9]. Neutrophil Assay: BM neutrophils
stimulated with LPS +/- R788. Activation markers (CD11b, CD62L) & ROS measured by flow cytometry
with DHR 123 [9]. In Vivo Model: Mice injected with LPS to induce SIRS, treated with R788. Cytokine

levels in serum/bronchoalveolar lavage fluid measured by ELISA [9]. |

Clinical Pharmacology and Safety

In clinical practice for chronic ITP, fostamatinib is administered orally with a starting dose of 100 mg twice
daily [1] [5]. If the platelet response is insufficient after 2-4 weeks, the dose may be increased to 150 mg
twice daily [1] [5].

Key pharmacological and safety considerations include:

e Pharmacokinetics: Fostamatinib is rapidly converted to R406 in the gut. R406 is metabolized
mainly by CYP3AA4 in the liver and is a substrate of P-glycoprotein (P-gp) [1].

e Drug-Drug Interactions: As R406 inhibits the Breast Cancer Resistance Protein (BCRP),
concomitant use with BCRP substrates (e.g., rosuvastatin) requires caution and potential dose
reduction of the substrate drug. Strong CYP3A4 inhibitors/inducers should be used with caution as
they may significantly alter R406 exposure [1] [3].

e Common Adverse Events: Include diarrhea, hypertension, nausea, elevated liver enzymes
(ALT/AST), and neutropenia [3] [5]. Hypertension can be managed with monitoring and
antihypertensive therapy, and liver enzymes should be monitored monthly [3].

Conclusion and Research Outlook

Fostamatinib offers a targeted mechanism of Fc receptor signaling blockade via Syk inhibition for
treating chronic ITP. Its multi-kinase profile presents opportunities for drug repurposing in AML, solid

tumors, and acute inflammatory diseases.

Future research directions include:
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e Advancing combination therapies in oncology leveraging immune checkpoint modulation [6].
e Further validating its efficacy as a pan-TAM inhibitor in clinical cancer trials [7].
e Exploring its application in SIRS and sepsis based on its potent anti-inflammatory effects [8] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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